molecular formula C14H22Cl2N2 B1392334 1-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride CAS No. 1219960-36-7

1-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride

Cat. No. B1392334
CAS RN: 1219960-36-7
M. Wt: 289.2 g/mol
InChI Key: YXLUIDOTARBPDR-UHFFFAOYSA-N
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Description

“1-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride” is a chemical compound that contains a pyrrolidine ring and a tetrahydroquinoline ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom, and the tetrahydroquinoline is a heterocyclic compound that consists of a benzene ring fused to a quinoline ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and tetrahydroquinoline rings, as well as the methylene bridge connecting them . The stereochemistry at the bridge carbon could potentially give rise to different stereoisomers .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitrogen atoms in the rings, which could act as nucleophiles in various reactions . Additionally, the methylene bridge could potentially be a site of electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and stereochemistry . For example, the presence of the nitrogen atoms could influence its solubility and reactivity .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Lewis Acid Catalyzed Reactions : The synthesis of pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives is achieved through reactions involving arylvinylidenecyclopropanes and ethyl (arylimino)acetates in the presence of Lewis acid. This method depends on the electronic nature of the reactants and yields a variety of derivatives (Lu & Shi, 2007).

  • One-Pot Synthesis Approaches : A four-component process enables the synthesis of dihydropyrindines and tetrahydroquinolines. This method involves coupling, isomerization, alkylation, and cyclocondensation of various reactants to create these compounds efficiently (Yehia, Polborn, & Müller, 2002).

  • Improvements in Synthesis Methods : A novel process for synthesizing 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline has been developed, offering improvements in yield and purity through optimized reagents and purification methods (Ta, 2013).

  • Green Synthesis with Acidic Ionic Liquid : The synthesis of N-Hydroxyethyl-substituted tetrahydroquinolines uses acidic ionic liquid as a catalyst, providing an environmentally friendly and efficient approach for producing these derivatives (Guo et al., 2020).

Applications in Materials Science

  • Emissive Material Development : Investigations into compounds based on 1-phenyl-1,2,3,4-tetrahydroquinoline have shown potential for use as multifunctional emissive materials, particularly in the field of optoelectronics, due to their unique electronic and photophysical properties (Malinauskas et al., 2009).

Potential Medicinal Applications

  • Presence in Parkinsonian and Normal Human Brains : The presence of tetrahydroquinoline derivatives, including tetrahydroisoquinoline, has been identified in both parkinsonian and normal human brains, suggesting a role in neurological conditions (Niwa et al., 1987).

  • Synthesis of Derivatives with Antifungal Properties : Some derivatives of 1,2,3,4-tetrahydroquinoline have shown significant antifungal activities, indicating potential applications in antifungal drug development (Méndez, Zacchino, & Kouznetsov, 2010).

Advancements in Synthetic Methods

  • Development of New Synthetic Routes : Advances in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives have been crucial for their application in various fields, including pharmaceuticals and dyes. These advances encompass hydrogenation, Diels-Alder reaction, multi-step, multi-component, and domino reactions, highlighting the versatility and importance of these compounds (Guobao, 2012).

Safety and Hazards

The safety and hazards associated with this compound are not known, as it is a novel structure that has not been widely studied .

Future Directions

Future research could focus on elucidating the synthesis, reactivity, and potential applications of this compound . Additionally, studies could investigate its safety profile and potential hazards .

properties

IUPAC Name

1-(pyrrolidin-3-ylmethyl)-3,4-dihydro-2H-quinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c1-2-6-14-13(4-1)5-3-9-16(14)11-12-7-8-15-10-12;;/h1-2,4,6,12,15H,3,5,7-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLUIDOTARBPDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CC3CCNC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride
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1-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride
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1-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride
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1-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride
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1-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride
Reactant of Route 6
1-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride

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